4-Bromo-7-chloro-6-fluoroquinoline

Übersicht

Beschreibung

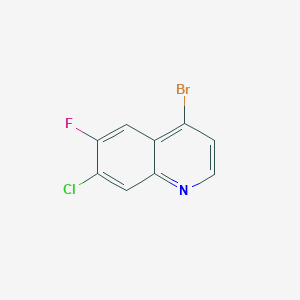

4-Bromo-7-chloro-6-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring system. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloro-6-fluoroquinoline typically involves halogenation reactions. One common method is the nucleophilic substitution of halogen atoms on a quinoline precursor. For instance, starting with a 4,7-dichloroquinoline, selective fluorination and bromination can be achieved under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and cyclization. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity .

Analyse Chemischer Reaktionen

C–H Borylation and Subsequent Functionalization

Iridium-catalyzed C–H borylation enables regioselective functionalization at the C7 position of fluoroquinoline derivatives. For 4-Bromo-7-chloro-6-fluoroquinoline, this reaction proceeds via:

-

Reagents : [Ir(OMe)COD]₂ catalyst, B₂pin₂ (bis(pinacolato)diboron).

-

Conditions : THF solvent at 80°C under nitrogen for 12–18 hours .

The resulting boronic ester intermediate undergoes further transformations:

Nucleophilic Aromatic Substitution

The electron-deficient quinoline core facilitates halogen displacement reactions:

-

Fluorine Substitution :

-

Bromine/Chlorine Exchange :

Hydrolysis to Quinolones

Acid-catalyzed hydrolysis converts the boronic ester intermediate into a quinolone scaffold:

-

Conditions : H₂SO₄ or HCl in aqueous ethanol at reflux.

Reductive Dehalogenation

Selective removal of halogens is achievable under controlled conditions:

-

Bromine Reduction :

-

Chlorine Reduction :

Oxidation Reactions

The quinoline ring undergoes oxidation at the heterocyclic nitrogen:

-

Reagents : m-CPBA (meta-chloroperbenzoic acid).

-

Product : N-Oxide derivative, enhancing solubility and bioactivity .

Comparative Reactivity of Halogen Substituents

The reactivity order for substitution is Br > Cl > F , influenced by bond dissociation energies and electronic effects:

| Halogen | Bond Energy (kJ/mol) | Relative Reactivity |

|---|---|---|

| Br | 285 | High |

| Cl | 327 | Moderate |

| F | 484 | Low |

This hierarchy dictates preferential functionalization at bromine sites during cross-coupling reactions .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C without solvent .

-

Photodegradation : UV exposure leads to defluorination, forming 7-chloro-4-bromoquinoline .

This compound’s versatility in cross-coupling, substitution, and oxidation reactions makes it a critical intermediate in pharmaceutical and materials science research. Its regioselective functionalization pathways, particularly via iridium-catalyzed borylation, offer robust synthetic utility .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

One of the primary applications of 4-bromo-7-chloro-6-fluoroquinoline is its role as an antimicrobial agent. Quinoline derivatives have been extensively studied for their activity against various pathogens, including resistant strains of bacteria and fungi. For instance, modifications of quinoline structures have shown promising results against Mycobacterium tuberculosis, with certain derivatives exhibiting significant inhibitory effects on both replicating and non-replicating forms of the bacteria .

Anticancer Properties

Quinoline derivatives, including this compound, are also investigated for their anticancer properties. The compound has been linked to the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase, which is crucial in cancer immunotherapy . The ability to inhibit this enzyme can enhance the immune response against tumors, making it a valuable candidate in cancer treatment protocols.

Organic Synthesis Applications

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including palladium-catalyzed coupling reactions and nucleophilic aromatic substitutions. These reactions are fundamental in creating more complex molecules that can be utilized in pharmaceuticals and agrochemicals .

Dyes and OLEDs

The compound's aromatic structure makes it suitable for applications in dye synthesis for organic light-emitting diodes (OLEDs) and solar cells. The incorporation of halogen atoms enhances the electronic properties of the dyes, improving their performance in optoelectronic devices .

In a study focusing on arylated quinoline carboxylic acids, several derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds derived from this compound showed varying degrees of effectiveness, with specific modifications leading to enhanced activity against both replicating and non-replicating strains .

Case Study: Anticancer Efficacy

Research into the anticancer potential of quinoline derivatives has led to the development of linrodostat. This compound demonstrated significant inhibition of tumor growth in preclinical models by targeting the immune evasion mechanisms employed by cancer cells .

Wirkmechanismus

The mechanism of action of 4-Bromo-7-chloro-6-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of halogen atoms enhances its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

- 4-Bromo-7-fluoroquinoline

- 4-Chloro-7-fluoroquinoline

- 4-Bromo-6-fluoroquinoline

- 4-Bromo-7,8-difluoroquinoline

Uniqueness: 4-Bromo-7-chloro-6-fluoroquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

4-Bromo-7-chloro-6-fluoroquinoline is a member of the quinoline family, recognized for its significant biological activity, particularly in antimicrobial and anticancer applications. This article delves into the compound's mechanisms, effectiveness, and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of bromine, chlorine, and fluorine substituents on the quinoline ring. These halogen groups are known to enhance the compound's biological activity by influencing its electronic properties and solubility.

The primary mechanism underlying the biological activity of this compound involves its interaction with bacterial enzymes, particularly DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria:

- Inhibition of DNA Gyrase : The compound binds to DNA gyrase, preventing it from supercoiling DNA, which is essential for bacterial cell division. This action disrupts the replication process and ultimately leads to bacterial cell death .

- Topoisomerase IV Interaction : Similar to its effect on gyrase, this compound inhibits topoisomerase IV, further contributing to its antibacterial efficacy .

Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound shows significant potency against resistant strains due to its dual mechanism of action targeting essential bacterial enzymes .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated promising anticancer activity. Studies have shown that it can inhibit cancer cell proliferation through mechanisms similar to those observed in bacterial inhibition—by interfering with DNA replication processes within cancer cells .

Research Findings and Case Studies

Recent studies have provided insights into the effectiveness of this compound:

- Antimicrobial Efficacy : A comparative study highlighted that the compound exhibited lower Minimum Inhibitory Concentration (MIC) values against resistant bacterial strains than traditional antibiotics .

- Anticancer Studies : In vitro tests on various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as a therapeutic agent in oncology .

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Cells | Mechanism | Outcome |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Inhibition of DNA gyrase | Significant reduction in bacterial growth |

| Antimicrobial | Gram-negative bacteria | Inhibition of topoisomerase IV | Effective against resistant strains |

| Anticancer | Various cancer cell lines | Disruption of DNA replication | Reduced cell viability |

Eigenschaften

IUPAC Name |

4-bromo-7-chloro-6-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-6-1-2-13-9-4-7(11)8(12)3-5(6)9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXYUQRBDBUOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=C1Br)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168053-99-2 | |

| Record name | 4-bromo-7-chloro-6-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.